molecular formula C20H21N3O4S2 B2871139 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide CAS No. 1172062-27-9

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide

Cat. No. B2871139
CAS RN: 1172062-27-9
M. Wt: 431.53
InChI Key: ISIWGNDFTMEKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Sulfonamide derivatives have been identified as compounds with significant herbicidal activity. Specifically, compounds within this family have shown efficacy in post-emergence activity against dicotyledonous weed species. The mechanism of action appears to be interference with the biosynthesis of branched-chain amino acids, crucial for plant growth and survival (Eussen et al., 1990).

Anti-inflammatory and Analgesic Properties

Research on sulfonamide derivatives, including those structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide, has demonstrated potential anti-inflammatory and analgesic activities. These compounds have been tested for their efficacy in reducing inflammation and pain without causing significant tissue damage in liver, kidney, colon, and brain, suggesting their therapeutic potential in managing inflammatory conditions and pain with minimal side effects (Ş. Küçükgüzel et al., 2013).

Anticancer Activities

Several studies on sulfonamide derivatives have highlighted their anticancer properties. Some derivatives have shown excellent in vitro antitumor activity against various cancer cell lines, including HepG2 and MCF-7. The mechanism behind their anticancer activity involves the inhibition of enzymes or pathways essential for cancer cell survival and proliferation. Notably, these compounds have been evaluated for their potential interactions with specific molecular targets, indicating their promise as selective anticancer agents (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Antimicrobial Effects

Research into sulfonamide derivatives has also uncovered their antimicrobial potential. These compounds have been synthesized and tested against various bacterial and fungal strains, showing significant inhibitory activity. The findings suggest that sulfonamide derivatives, by virtue of their structural characteristics, could serve as effective agents in the treatment of infectious diseases caused by bacteria and fungi (A. Bekhit et al., 2008).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-15-7-9-16(10-8-15)19-13-20(22-29(26,27)18-5-3-2-4-6-18)23(21-19)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIWGNDFTMEKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide

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